molecular formula C21H22N2O5 B13631159 (2R)-4-carbamoyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanoic acid

(2R)-4-carbamoyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanoic acid

Cat. No.: B13631159
M. Wt: 382.4 g/mol
InChI Key: JBEPJFMBGYMQJK-OAQYLSRUSA-N
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Description

“(2R)-4-carbamoyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanoic acid” is a chiral, Fmoc (9-fluorenylmethoxycarbonyl)-protected amino acid derivative. Its structure features:

  • Fmoc group: A photolabile protecting group widely used in peptide synthesis to shield the amino group during solid-phase assembly .
  • Methyl branch: A 2-methyl substitution on the α-carbon, introducing steric hindrance that may influence peptide backbone conformation .
  • Carboxylic acid terminus: Enables coupling to other amino acids or resins in peptide synthesis.

This compound is likely used in pharmaceutical research for constructing peptides with tailored stability or bioactivity. However, specific toxicity or ecological data are unavailable in the provided evidence, a common gap for specialized research chemicals .

Properties

Molecular Formula

C21H22N2O5

Molecular Weight

382.4 g/mol

IUPAC Name

(2R)-5-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-5-oxopentanoic acid

InChI

InChI=1S/C21H22N2O5/c1-21(19(25)26,11-10-18(22)24)23-20(27)28-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17H,10-12H2,1H3,(H2,22,24)(H,23,27)(H,25,26)/t21-/m1/s1

InChI Key

JBEPJFMBGYMQJK-OAQYLSRUSA-N

Isomeric SMILES

C[C@@](CCC(=O)N)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CC(CCC(=O)N)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

Preparation Methods

Solution-Phase Synthesis Using Peptide Coupling Reagents

A representative synthetic route involves coupling an appropriately protected amino acid derivative with carbamoyl-containing intermediates under mild conditions to preserve stereochemistry.

Example Protocol:

Step Reagents and Conditions Description
1 Starting material: (2R)-2-amino-2-methylbutanoic acid derivative The amino acid backbone with free amino and carboxylic acid groups
2 Fmoc-Cl (9-fluorenylmethoxycarbonyl chloride), base (e.g., NaHCO3 or pyridine), solvent (dry EtOAc or DMF) Fmoc-protection of the amino group at 0°C to room temperature
3 Carbamoylation reagent (e.g., dimethylcarbamoyl chloride or carbamoyl chloride equivalent), coupling reagent such as HATU or T3P, base (DIPEA or pyridine), solvent (dry DMF or EtOAc) Introduction of the carbamoyl group at the gamma position via amide bond formation
4 Purification by extraction and flash chromatography Isolation of the protected amino acid derivative

Key Reaction Details:

  • Coupling reagents like HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or T3P (propylphosphonic anhydride) are used to activate the carboxylic acid for amide bond formation with carbamoyl amines.
  • The reaction is typically conducted at low temperatures (0 °C) to minimize racemization and side reactions.
  • The Fmoc-protection step is performed before carbamoylation to protect the amino group, preventing unwanted side reactions.
  • After reaction completion, aqueous acidic workup and organic extraction are employed, followed by purification via flash chromatography.

Representative Yield and Characterization:

  • Yields for the multi-step synthesis range from 20% to 70%, depending on purification and scale.
  • Purity and stereochemical integrity are confirmed by ^1H NMR , high-resolution mass spectrometry (HRMS) , and sometimes chiral HPLC.

Solid-Phase Peptide Synthesis (SPPS) Adaptation

An alternative approach uses automated peptide synthesizers to assemble fully protected amino acid fragments, including the target compound, on solid supports.

SPPS Cycle Overview:

Step No. Reagent/Action Time Purpose
1 Resin swelling in dichloromethane (CH2Cl2) and dimethylformamide (DMF) 15 min each Prepare resin for coupling
2 Fmoc deprotection with 20% piperidine in DMF 5 min + 15 min Remove Fmoc protecting group
3 Washing with DMF 5 x 1 min Remove deprotection reagents
4 Coupling of Fmoc-amino acid with coupling reagents (e.g., HATU, PyBOP) and base (DIPEA) in DMF 40 min Attach amino acid to resin
5 Washing with DMF 5 x 1 min Remove excess reagents
6 Repeat cycles for each amino acid addition Variable Build peptide chain
7 Final washing with CH2Cl2 3 x 1 min Prepare for cleavage

Specifics for the Target Compound:

  • The amino acid derivative with the carbamoyl group and Fmoc protection is introduced as an Fmoc-amino acid building block.
  • Automated synthesizers like the Syro-peptide synthesizer (MultiSynTech GmbH) enable parallel synthesis in multiple vessels (24 to 96) with precise control over reaction times and reagent additions.
  • Coupling reagents include HATU , PyBOP , or HCTU paired with bases such as DIPEA or DIC .
  • Piperidine in DMF is used for efficient Fmoc deprotection.
  • The process ensures high purity and stereochemical fidelity of the protected amino acid fragment.

Comparative Analysis of Preparation Methods

Feature Solution-Phase Synthesis Solid-Phase Peptide Synthesis (SPPS)
Scale Suitable for small to medium scale Suitable for parallel synthesis, high throughput
Purification Requires extraction and chromatography Resin-bound intermediates simplify purification
Control of Stereochemistry High control via low temperature and reagent choice High fidelity via automated cycles
Time Efficiency Longer due to multiple purification steps Faster due to automation and minimal workup
Reagent Use Requires stoichiometric coupling reagents Uses excess reagents for completeness
Application Ideal for isolated amino acid derivatives Ideal for peptide fragment assembly

In-Depth Research Findings and Notes

  • The stereochemistry at the 2-position (R-configuration) is critical for biological activity and is preserved by conducting reactions at low temperatures and using mild bases.
  • The Fmoc protecting group is preferred due to its stability under acidic conditions and ease of removal under mild basic conditions, facilitating peptide synthesis.
  • Carbamoylation at the gamma position is efficiently achieved using coupling reagents like HATU or T3P, which activate carboxylic acids without racemization.
  • Automated SPPS systems have enhanced reproducibility and throughput in preparing such protected amino acid derivatives, enabling rapid synthesis of peptide libraries incorporating this building block.
  • Purification strategies typically involve aqueous workup followed by flash chromatography using petroleum ether/ethyl acetate mixtures to isolate high-purity products.

Summary Table of Key Synthetic Parameters

Parameter Typical Value/Condition Notes
Starting Material (2R)-2-amino-2-methylbutanoic acid derivative Enantiomerically pure
Amino Protection Fmoc-Cl, pyridine or NaHCO3 base At 0 °C to RT
Carbamoylation Reagent Dimethylcarbamoyl chloride or equivalent Coupled using HATU or T3P
Solvents Dry EtOAc, DMF Anhydrous conditions
Temperature 0 °C to RT To minimize racemization
Reaction Time 30 min to 2.5 h Depending on step
Purification Extraction, flash chromatography Petroleum ether/ethyl acetate
Characterization ^1H NMR, HRMS, chiral HPLC Confirm structure and purity

Chemical Reactions Analysis

Peptide Coupling Reactions

The carboxylic acid group participates in amide bond formation via activation. Common methods include:

Activation Method Reagents/Conditions Application Source
Propylphosphonic anhydrideT3P, pyridine, 0°C in EtOAcCoupling with primary amines
HATU/DIPEADMF, 0°C, dimethylamine in THFAmidation with secondary amines
Carbodiimide (e.g., DCC)NHS ester intermediate, room temperatureSolid-phase peptide synthesis (SPPS)

Key Observations :

  • T3P-mediated coupling achieves >85% yield in 2.5 hours at 0°C for sterically hindered substrates .

  • HATU enables efficient coupling with bulky amines, though requires strict temperature control .

Fmoc Deprotection

The Fmoc group is cleaved under mild basic conditions:

Deprotection Agent Conditions Reaction Time Efficiency Source
Diethylamine0°C in ACN1 hour>95%
Piperidine20% v/v in DMF, room temperature20 minutes~99%

Mechanistic Insight :
Deprotection proceeds via β-elimination, releasing CO₂ and fluorenylmethyl carbamate . The reaction is stereospecific, preserving the (2R) configuration .

Carbamoyl Group Reactivity

The carbamoyl (-CONH₂) moiety undergoes selective transformations:

Hydrolysis

Reagents Conditions Product Source
HCl (6M)Reflux, 12 hours4-carboxy derivative
NaOH (2M)60°C, 6 hoursPartial degradation

Nucleophilic Substitution

Reagent Conditions Product Source
Thionyl chlorideDCM, 0°C → room temperatureIsocyanate intermediate
HydrazineEtOH, refluxSemicarbazide analog

Limitations :
Direct alkylation/arylation of the carbamoyl group is sterically hindered by the adjacent methyl and Fmoc groups.

Carboxylic Acid Modifications

The terminal -COOH group is versatile:

Reaction Type Reagents Product Source
EsterificationMeOH, H₂SO₄, refluxMethyl ester
ReductionBH₃·THF, 0°C → room temperatureAlcohol derivative
Activation as acyl chloride(COCl)₂, DMF cat., DCMAcyl chloride for further coupling

Stereochemical Impact :
The (2R) configuration remains stable during these transformations due to the quaternary carbon’s rigidity .

Stability Under Synthetic Conditions

Critical stability data:

Condition Degradation Observed Half-Life Source
pH < 2 (aqueous)Fmoc cleavage + carbamoyl hydrolysis45 minutes
pH 7–9 (aqueous)No degradation>48 hours
UV light (254 nm)Fluorenyl decomposition6 hours

Scientific Research Applications

Based on the search results, information on the applications of compounds with structural similarities to "(2R)-4-carbamoyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanoic acid" can be found. However, there is no direct information about the specific applications of this exact compound.

Here's a summary of potential applications based on related compounds:

1. Enzyme Inhibitors:

  • 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.1.1]hexane-1-carboxylic acid, also known as Fmoc-Azabicyclo acid, has been investigated as a potential enzyme inhibitor. Its rigid structure allows it to effectively bind to the active sites of target enzymes, suggesting therapeutic applications for metabolic disorders.
  • Modifications to the bicyclic structure of Fmoc-Azabicyclo acid can significantly influence binding affinity and inhibitory potency against serine proteases.
  • Biaryl substituted 4-amino-butyric acid amide derivatives are neutral endopeptidase (NEP) inhibitors, useful for treating cardiovascular disorders like hypertension and congestive heart failure . These compounds can inhibit the degradation of atrial natriuretic factors (ANF), prolonging their diuretic, natriuretic, and vasodilator properties . They may also treat pain by inhibiting the degradation of endogenous enkephalins .

2. Building Blocks in Synthesis:

  • 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.1.1]hexane-1-carboxylic acid is used as a building block in synthesizing complex organic molecules.

3. Protecting Groups in Peptide Synthesis:

  • Tert-Butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-D-lysinate is employed as a protecting group in peptide synthesis and organic chemistry.

4. Study of Protein-Ligand Interactions:

  • 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.1.1]hexane-1-carboxylic acid is utilized in studies of protein-ligand interactions, especially in developing enzyme inhibitors. It can form stable complexes with proteins.

5. Other potential applications:

  • Biaryl substituted 4-amino-butyric acid amide derivatives may be useful for treating pain, depression, and certain psychotic conditions . Other potential indications include angina, premenstrual syndrome, Meniere's disease, hyperaldosteronism, hypercalciuria, ascites, glaucoma, asthma, inflammations, and gastrointestinal disorders .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The compound belongs to a class of Fmoc-protected amino acids. Key analogs and their distinguishing features are summarized below:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Applications/Properties Reference ID
(2R)-4-carbamoyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanoic acid C4: -CONH₂; α-C: -CH₃ C₂₂H₂₂N₂O₅* 394.43* Peptide synthesis (hypothetical) N/A†
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-bromobutanoic acid C4: -Br C₁₉H₁₈BrNO₄ 404.25 Halogenated intermediates for SPPS‡
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dimethylbutanoic acid α-C: -CH₃; β-C: -CH₃ C₂₁H₂₃NO₄ 353.41 Sterically hindered peptide design
Fmoc-L-photo-methionine C4: -S-CH₂-Photoactive group C₂₁H₂₁N₃O₄ 379.41 Photo-crosslinking in peptides
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-iodophenyl)butanoic acid C4: -C₆H₄-I C₂₅H₂₂INO₄ 527.36 Radiolabeling or imaging probes

Key Differences

Substituent Chemistry: The carbamoyl group (-CONH₂) in the target compound contrasts with halogenated (e.g., -Br in , -I in ) or photoactive groups (e.g., in ). Carbamoyl derivatives may improve solubility in polar solvents compared to hydrophobic aryl or alkyl chains.

Applications :

  • Halogenated analogs (e.g., ) are used in cross-coupling reactions or as radiotracers.
  • Photoactive derivatives like enable UV-induced crosslinking for studying protein interactions.
  • The target compound’s carbamoyl group may suit drug design targeting enzymes (e.g., proteases) via H-bonding.

Safety and Handling: Most Fmoc compounds (e.g., ) are classified as Acute Toxicity Category 4 (oral, dermal, inhalation), requiring gloves and eye protection.

Biological Activity

(2R)-4-carbamoyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a fluorenyl group, which is known for enhancing hydrophobic interactions with biological targets. The molecular formula is C22H25N2O6C_{22}H_{25}N_{2}O_{6} with a molecular weight of approximately 399.44 g/mol. The presence of the carbamoyl and methoxycarbonyl groups suggests potential interactions with various enzymes and receptors.

The mechanism of action for this compound likely involves interactions with specific molecular targets such as enzymes or receptors. The fluorenyl moiety may facilitate binding to hydrophobic pockets, while the carbamoyl group can engage in hydrogen bonding with active sites, influencing the activity of target proteins.

Biological Activity

Research has demonstrated that compounds similar to (2R)-4-carbamoyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanoic acid exhibit various biological activities, including:

  • Enzyme Inhibition : Studies indicate that derivatives can inhibit key enzymes involved in metabolic pathways, such as InhA in Mycobacterium tuberculosis, which is crucial for fatty acid biosynthesis .
  • Cellular Assays : The compound has been evaluated in cellular assays to assess its effects on cell proliferation and apoptosis, showing promising results in inhibiting cancer cell lines .

Case Studies

  • Inhibition of Mycobacterium tuberculosis : A study reported that compounds structurally related to (2R)-4-carbamoyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanoic acid exhibited significant inhibitory activity against InhA, indicating potential for development as anti-tuberculosis agents .
  • Antiproliferative Activity : Research on fluorenone derivatives revealed that introducing linear alkyl groups enhances antiproliferative activity compared to branched or bulky groups. This suggests that structural modifications can optimize the biological efficacy of compounds like (2R)-4-carbamoyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanoic acid .

Data Table

The following table summarizes the biological activities observed in related compounds:

Compound NameBiological ActivityTarget Enzyme/ReceptorReference
(2R)-4-carbamoyl-2-{...}Enzyme inhibitionInhA (Mycobacterium tuberculosis)
Fluorenone Derivative 1AntiproliferativeTopoisomerase IB
Fluorene-based Compound 2AntioxidantVarious cellular pathways

Q & A

Q. Basic Safety Protocol

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods for weighing and synthesis steps to mitigate inhalation risks .
  • Spill Management : Neutralize accidental releases with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

How does the Fmoc group influence the compound’s stability under peptide synthesis conditions?

Advanced Reactivity Analysis
The Fmoc group is base-labile, requiring:

  • Deprotection : Use 20% piperidine in DMF for 20–30 minutes, monitored by LC-MS to confirm cleavage .
  • Side Reactions : Monitor for β-elimination under prolonged basic conditions, which may form dehydroalanine derivatives .
  • Temperature Sensitivity : Avoid >25°C during coupling to prevent premature Fmoc removal .

What analytical techniques validate the compound’s stereochemical integrity and purity?

Q. Methodological Validation

  • Chiral HPLC : Use a Chiralpak® IC column with hexane:isopropanol (80:20) to confirm enantiomeric excess (>99% for R-configuration) .
  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR for characteristic Fmoc peaks (δ 7.3–7.8 ppm aromatic protons) and carbamoyl NH2_2 (δ 6.5–7.0 ppm) .
  • HRMS : Confirm molecular weight (C22_{22}H25_{25}N2_2O6_6; calc. 413.17 g/mol) with <2 ppm error .

How does the carbamoyl group modulate interactions with biological targets (e.g., enzymes or receptors)?

Q. Structure-Activity Relationship (SAR)

  • Hydrogen Bonding : The carbamoyl NH2_2 acts as a hydrogen bond donor, enhancing affinity for serine proteases or kinases .
  • Steric Effects : The 2-methyl substituent may restrict conformational flexibility, altering binding kinetics .
  • Comparative Studies : Analogues without the carbamoyl group show reduced inhibition (IC50_{50} >100 μM vs. 10 μM for this compound) in protease assays .

What storage conditions prevent degradation during long-term use in peptide synthesis?

Q. Stability Guidelines

  • Temperature : Store at –20°C in airtight containers to minimize hydrolysis .
  • Moisture Control : Use desiccants (silica gel) to prevent carbamate decomposition .
  • Light Sensitivity : Protect from UV exposure to avoid Fmoc group photodegradation .

What strategies resolve discrepancies in bioactivity data across cell-based vs. cell-free assays?

Q. Experimental Design Optimization

  • Membrane Permeability : Use logP calculations (estimated 1.2–1.5) to assess cellular uptake efficiency .
  • Metabolic Stability : Incubate with liver microsomes to identify rapid clearance mechanisms (e.g., esterase cleavage) .
  • Negative Controls : Include scrambled peptides or Fmoc-free analogues to isolate target-specific effects .

How can researchers optimize coupling efficiency in solid-phase peptide synthesis (SPPS)?

Q. Advanced SPPS Techniques

  • Activation Reagents : Pre-activate with HATU/DIPEA for 5 minutes before resin addition to improve yields (85–95%) .
  • Resin Swelling : Use DCM:DMF (1:1) for 30 minutes to expand resin pores for better accessibility .
  • Kinetic Monitoring : Track coupling via Kaiser test or FT-IR for free amine detection .

What are the ecological risks of improper disposal, and how can they be mitigated?

Q. Environmental Safety

  • Biodegradability : No data available, but Fmoc derivatives are typically recalcitrant; incinerate at >800°C to prevent bioaccumulation .
  • Waste Segregation : Dispose as "halogenated organic waste" under EPA guidelines .
  • Spill Containment : Use secondary containment trays during synthesis to avoid groundwater contamination .

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